N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline, 4-methoxybenzaldehyde, and thiophene derivatives. The key steps may involve:
Condensation Reactions: Formation of imines or Schiff bases.
Cyclization: Formation of the imidazolidinone ring.
Acylation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinones and derivatives of 3,5-dimethoxyaniline and 4-methoxybenzaldehyde. Examples include:
- N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide.
- N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-yl)imidazolidin-4-yl]acetamide.
Uniqueness
The uniqueness of N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide lies in its specific substitution pattern and the presence of the thiophene ring, which may confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C25H25N3O6S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H25N3O6S/c1-32-18-8-6-17(7-9-18)28-24(30)22(27(25(28)31)15-21-5-4-10-35-21)14-23(29)26-16-11-19(33-2)13-20(12-16)34-3/h4-13,22H,14-15H2,1-3H3,(H,26,29) |
InChI Key |
BPJGUUWLAOETBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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